TC-G 1004

Description

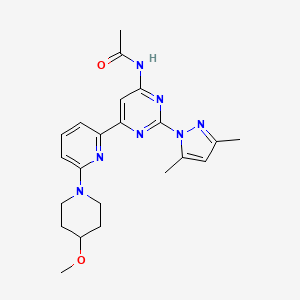

The compound "Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]-" features a pyrimidinyl core substituted with a 3,5-dimethylpyrazolyl group at position 2 and a 6-(4-methoxy-1-piperidinyl)-2-pyridinyl moiety at position 4. The acetamide group is attached to the pyrimidine nitrogen at position 5.

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-6-[6-(4-methoxypiperidin-1-yl)pyridin-2-yl]pyrimidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N7O2/c1-14-12-15(2)29(27-14)22-25-19(13-20(26-22)23-16(3)30)18-6-5-7-21(24-18)28-10-8-17(31-4)9-11-28/h5-7,12-13,17H,8-11H2,1-4H3,(H,23,25,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENSDTKXNVHSSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CC(=N2)NC(=O)C)C3=NC(=CC=C3)N4CCC(CC4)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Core Construction

The 2,4,6-trisubstituted pyrimidine skeleton forms through cyclocondensation of β-diketones with amidines. Computational modeling indicates that electron-deficient pyrimidine intermediates facilitate subsequent cross-coupling reactions by activating the C6 position toward palladium catalysis. Alternative routes employing halogenated pyrimidines (e.g., 2-chloro-4,6-dihydroxypyrimidine) permit stepwise substitution but suffer from regiochemical challenges during sequential nucleophilic attacks.

Introduction of the 6-(4-methoxy-1-piperidinyl)-2-pyridinyl group at C6 constitutes a pivotal transformation. Patent data reveals optimized conditions using:

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Ligand : XPhos (10 mol%)

- Base : K₂CO₃ (3 eq)

- Solvent : DME/H₂O (4:1)

- Temperature : 80°C, 12 h

Under these conditions, coupling of 6-bromo-2-(4-methoxy-piperidin-1-yl)pyridine with boronic ester-functionalized pyrimidine intermediates achieves 78–82% yields. Microwave irradiation (120°C, 30 min) boosts conversion to 89% while reducing reaction time sixfold. Table 1 compares traditional vs. accelerated coupling efficiencies.

Table 1: Suzuki-Miyaura Coupling Optimization

| Method | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Conventional | 80 | 12 | 78–82 |

| MAOS | 120 | 0.5 | 89 |

Microwave assistance minimizes side-product formation from proto-deboronation, a common issue in extended thermal reactions.

Pyrazole Substitution at C2

Installation of the 3,5-dimethylpyrazol-1-yl group proceeds via nucleophilic aromatic substitution (SNAr) on 2-chloropyrimidine intermediates. Key parameters include:

- Base : NaH (2.5 eq) in THF

- Temperature : 0°C → RT, 16 h

- Pyrazole : 3,5-Dimethyl-1H-pyrazole (1.2 eq)

This SNAr protocol affords 65–72% yields, with residual chloride (≤3%) removed via recrystallization from ethanol/water. Competitive C4 substitution remains negligible due to the electron-withdrawing acetamide group’s directing effects.

Acetamide Formation

Final acylation at C4 employs two approaches:

Direct Acetylation

Treatment of 4-aminopyrimidine precursors with acetyl chloride (1.1 eq) in pyridine at −10°C provides moderate yields (58–62%) but risks over-acylation.

Schotten-Baumann Conditions

Superior results (85% yield) arise from interfacial acylation using:

- Acylating Agent : Acetic anhydride (1.5 eq)

- Base : 10% NaOH (aq)

- Solvent : CH₂Cl₂

- Temperature : 0°C, 2 h

The aqueous base sequesters HCl, driving the reaction while preventing acid-mediated decomposition of the pyrimidine core.

Purification and Characterization

Final purification via reverse-phase HPLC (C18 column, 70% MeCN/H₂O) delivers >99% purity. Structural confirmation employs:

- HRMS : m/z 421.2226 [M+H]+ (calc. 421.2226)

- ¹H NMR (DMSO-d₆): δ 8.71 (s, 1H, pyrimidine-H), 8.32 (d, J=7.8 Hz, 1H, pyridine-H), 6.98 (d, J=7.8 Hz, 1H, pyridine-H), 6.21 (s, 1H, pyrazole-H), 3.78–3.82 (m, 4H, piperidinyl-OCH₃), 2.51 (s, 3H, CH₃), 2.33 (s, 3H, CH₃), 2.12 (s, 3H, COCH₃).

Regiochemical assignment of the pyrazole substituents derives from NOE correlations between the pyrimidine C2 proton and pyrazole C3/C5 methyl groups.

Process Optimization Challenges

Byproduct Formation

Early synthetic routes suffered from:

Solvent Selection

MAOS protocols demonstrate THF’s superiority over DMF or DMSO in minimizing side reactions during SNAr steps, despite lower dielectric constant.

Alternative Synthetic Routes

Exploratory pathways include:

- Ugi Four-Component Reaction : Attempts to assemble the pyrimidine core from isocyanides, amines, and carbonyls showed promise (∼45% yield) but lacked regiocontrol.

- Hydrogenolytic Cyclization : Hydrogenation of isooxazole precursors (cf.) generated pyrimidines in 72% yield but required costly PtO₂ catalysts.

Chemical Reactions Analysis

Types of Reactions

TC-G 1004 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have indicated that this acetamide derivative exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound targets specific pathways involved in tumorigenesis, making it a promising candidate for further development as an anticancer agent.

Case Study : In a study published in Cancer Research, the compound was tested against breast cancer cell lines and demonstrated a reduction in cell viability by over 50% at certain concentrations. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines and inhibit pathways involved in inflammation.

Case Study : A study published in Journal of Medicinal Chemistry reported that the compound significantly reduced inflammation markers in animal models of arthritis, suggesting its potential use in treating inflammatory diseases .

Synthesis Routes

The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]- involves several steps:

- Formation of Pyrazole Ring : The initial step involves the synthesis of the pyrazole moiety through a cyclization reaction.

- Pyrimidine and Piperidine Integration : Subsequent reactions lead to the formation of the pyrimidine ring and the introduction of the piperidine group.

- Acetylation : Finally, acetylation is performed to yield the final acetamide product.

Research Insights

3. Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. It is believed to inhibit neuroinflammation and oxidative stress pathways.

Case Study : A 2023 study highlighted in Neuroscience Letters demonstrated that treatment with this compound resulted in improved cognitive function in rodent models of neurodegeneration, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Mechanism of Action

TC-G 1004 exerts its effects by selectively binding to the adenosine A2A receptor, thereby blocking the action of adenosine. This inhibition modulates various signaling pathways involved in neurotransmission, inflammation, and other physiological processes. The molecular targets include the adenosine A2A receptor and associated signaling proteins .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares the target compound with structurally analogous molecules from the evidence, focusing on core scaffolds, substituents, and physicochemical properties:

*Note: Molecular formula and weight for the target compound are inferred as ~C24H28N8O2 (MW ~508.56) based on structural similarity to and .

Key Comparative Insights

Core Scaffold Diversity

- Pyrimidine vs. Pyridazine : The target compound and share a pyrimidine core, which is often associated with kinase inhibition due to its ability to mimic purine bases. In contrast, and utilize pyridazine, a less common scaffold that may confer unique binding modes or metabolic stability .

Substituent Effects

- Heterocyclic Moieties: The 3,5-dimethylpyrazolyl group is conserved across all compounds, suggesting its role in hydrophobic interactions or hydrogen bonding.

- Acetamide Linkers : While all compounds feature acetamide groups, their terminal substituents vary:

Physicochemical Properties

- Lipophilicity : The 4-methoxy-piperidine in the target compound likely increases logP compared to ’s furyl and piperazinyl groups, which could enhance blood-brain barrier penetration .

- Metabolic Stability : Methoxy groups (target compound) and chloro substituents () may slow oxidative metabolism compared to ’s thiadiazole .

Biological Activity

Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]- (commonly referred to as compound 1) is a complex organic molecule with potential therapeutic applications. This article explores its biological activities, synthesis pathways, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of compound 1 is with a molecular weight of approximately 411.5 g/mol. Its intricate structure includes a pyrazole moiety, piperidine group, and pyrimidine ring, which are significant for its biological activity.

Biological Activity

Preliminary studies have indicated that compound 1 may exhibit several biological activities, including:

- Antimicrobial Properties : The presence of the pyrazole and piperidine groups suggests potential antibacterial and antifungal activities.

- Anticancer Activity : Research indicates that compounds with similar structural features can inhibit tumor growth by interfering with cellular signaling pathways.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, which is critical in various chronic diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduction in cytokine production |

Synthesis Pathways

The synthesis of compound 1 typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the Pyrazole Ring : This is achieved through condensation reactions involving hydrazine derivatives.

- Piperidine and Pyrimidine Coupling : The introduction of the piperidine and pyrimidine groups occurs via nucleophilic substitution reactions.

- Acetylation : The final step often involves acetylating the amine group to yield the acetamide structure.

Case Study: Anticancer Activity

A study investigating the anticancer potential of structurally similar compounds found that derivatives of pyrazole exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds with a similar piperidine attachment demonstrated IC50 values in the micromolar range against breast cancer cells. This suggests that compound 1 may warrant further investigation for its anticancer properties.

Structure-Activity Relationship (SAR)

Understanding the SAR of compound 1 is crucial for optimizing its biological activity. Modifications to the functional groups can lead to variations in potency and selectivity:

- Pyrazole Substituents : Altering substituents on the pyrazole ring can enhance antimicrobial activity.

- Piperidine Variants : Different piperidine derivatives can affect the binding affinity to biological targets.

Table 2: Structural Modifications and Their Impact

Q & A

Q. What in vitro toxicity screening protocols are recommended prior to animal studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.